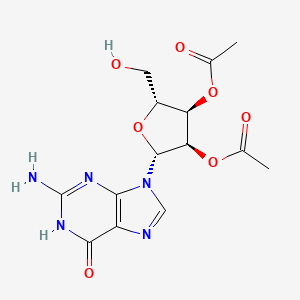

2',3'-di-O-acetylguanosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N5O7 |

|---|---|

Molecular Weight |

367.31 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C14H17N5O7/c1-5(21)24-9-7(3-20)26-13(10(9)25-6(2)22)19-4-16-8-11(19)17-14(15)18-12(8)23/h4,7,9-10,13,20H,3H2,1-2H3,(H3,15,17,18,23)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

MESNVKGXLMWATF-QYVSTXNMSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',3'-di-O-acetylguanosine from Guanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2',3'-di-O-acetylguanosine, a protected nucleoside intermediate valuable in the synthesis of various therapeutic nucleoside analogs. This document details a robust three-step chemical synthesis strategy, including experimental protocols and quantitative data. An alternative chemoenzymatic approach is also discussed.

Introduction

Guanosine and its derivatives are fundamental components in numerous biological processes and serve as crucial building blocks in the development of antiviral and anticancer therapeutics. The targeted modification of the ribose moiety of guanosine often requires selective protection and deprotection of its hydroxyl groups. This compound is a key intermediate where the 2' and 3' hydroxyl groups of the ribose are acetylated, leaving the 5' hydroxyl and the N2-amino group of the guanine base available for further modification or to be protected by other orthogonal protecting groups. This guide focuses on a reliable synthetic pathway to obtain this important compound.

Three-Step Chemical Synthesis of this compound

The selective synthesis of this compound from unprotected guanosine is effectively achieved through a three-step process involving protection of the primary 5'-hydroxyl group, acetylation of the secondary 2' and 3'-hydroxyl groups, and subsequent deprotection of the 5'-hydroxyl group.

Step 1: Protection of the 5'-Hydroxyl Group

To prevent acetylation at the most reactive primary 5'-hydroxyl group, it is first protected, most commonly with a dimethoxytrityl (DMT) group. This acid-labile protecting group is selective for the primary hydroxyl and can be removed under mild conditions that do not affect the acetyl groups.

Experimental Protocol: Synthesis of 5'-O-(4,4'-dimethoxytrityl)guanosine

-

Preparation: Guanosine is dried by co-evaporation with anhydrous pyridine and then suspended in anhydrous pyridine.

-

Reaction: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the suspension at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent and purified by silica gel column chromatography to yield 5'-O-DMT-guanosine.

| Parameter | Value |

| Starting Material | Guanosine |

| Reagents | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine, Methanol |

| Solvent | Anhydrous Pyridine |

| Temperature | Room Temperature |

| Reaction Time | Typically 12-24 hours |

| Purification | Silica Gel Column Chromatography |

| Typical Yield | 80-90% |

Step 2: Acetylation of the 2' and 3'-Hydroxyl Groups

With the 5'-hydroxyl group protected, the 2' and 3'-hydroxyl groups are acetylated using acetic anhydride in the presence of a base, typically pyridine, which also acts as the solvent.

Experimental Protocol: Synthesis of 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)guanosine

-

Preparation: 5'-O-DMT-guanosine is dissolved in anhydrous pyridine.

-

Reaction: Acetic anhydride is added to the solution at 0°C, and the mixture is then stirred at room temperature. The reaction is monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the addition of methanol. The mixture is then concentrated, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

| Parameter | Value |

| Starting Material | 5'-O-DMT-guanosine |

| Reagents | Acetic Anhydride, Anhydrous Pyridine, Methanol |

| Solvent | Anhydrous Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Typically 4-12 hours |

| Purification | Silica Gel Column Chromatography |

| Typical Yield | 75-85% |

Step 3: Deprotection of the 5'-Hydroxyl Group

The final step is the selective removal of the 5'-DMT group under mild acidic conditions to yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction: 2',3'-di-O-acetyl-5'-O-DMT-guanosine is dissolved in a solution of 80% aqueous acetic acid. The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual acetic acid.

-

Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.

| Parameter | Value |

| Starting Material | 2',3'-di-O-acetyl-5'-O-DMT-guanosine |

| Reagent | 80% Aqueous Acetic Acid |

| Solvent | Acetic Acid/Water |

| Temperature | Room Temperature |

| Reaction Time | Typically 1-4 hours |

| Purification | Silica Gel Column Chromatography |

| Typical Yield | 85-95% |

Alternative Chemoenzymatic Approach

An alternative strategy involves the per-acetylation of guanosine followed by the selective enzymatic deacetylation of the 5'-O-acetyl group.

This method avoids the use of protecting groups for the 5'-hydroxyl position. Lipases, such as Candida antarctica lipase B (CALB), have been shown to selectively hydrolyze the primary 5'-O-acetyl group over the secondary 2'- and 3'-O-acetyl groups.

Experimental Protocol: Two-Step Chemoenzymatic Synthesis

-

Per-acetylation: Guanosine is treated with an excess of acetic anhydride in pyridine to yield 2',3',5'-tri-O-acetylguanosine.

-

Enzymatic Deacetylation: The purified 2',3',5'-tri-O-acetylguanosine is incubated with a lipase (e.g., Novozym-435, an immobilized form of CALB) in a suitable buffer system. The reaction is monitored for the formation of this compound. The enzyme is then removed by filtration, and the product is purified.

| Parameter | Value |

| Starting Material | Guanosine |

| Step 1 Reagents | Acetic Anhydride, Pyridine |

| Step 2 Enzyme | Lipase (e.g., Candida antarctica lipase B) |

| Solvent (Step 2) | Buffered aqueous solution or organic solvent |

| Temperature (Step 2) | Typically 30-40°C |

| Reaction Time (Step 2) | Variable, dependent on enzyme activity |

| Purification | Filtration to remove enzyme, followed by chromatography |

Biological Relevance

Currently, this compound is primarily utilized as a synthetic intermediate in the preparation of more complex nucleoside analogs for therapeutic and research purposes. There is limited information available on its specific biological activity or its involvement in defined signaling pathways. Its utility lies in providing a guanosine scaffold with reactive sites at the 5'-hydroxyl and the N2-amino positions, while the 2' and 3'-hydroxyls are temporarily masked.

Conclusion

The synthesis of this compound from guanosine is a critical process for the development of modified nucleosides. The three-step chemical method involving 5'-O-DMT protection, di-acetylation, and subsequent deprotection is a well-established and high-yielding route. The alternative chemoenzymatic approach offers a milder and potentially more sustainable method for selective 5'-deacetylation. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available resources. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable intermediate.

Physical and chemical properties of 2',3'-di-O-acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-di-O-acetylguanosine is a chemically modified nucleoside, a derivative of the naturally occurring guanosine. The addition of two acetyl groups to the 2' and 3' positions of the ribose sugar moiety alters its physicochemical properties, potentially influencing its stability, solubility, and biological activity. Such modifications are of significant interest in medicinal chemistry and drug development, where they can be used to enhance the therapeutic potential of nucleoside analogs. This document provides a comprehensive overview of the available technical data on this compound.

It is important to note that while general information is available, specific experimental data for this compound is limited in the current scientific literature. Much of the detailed experimental data available is for the closely related compound, 2',3',5'-tri-O-acetylguanosine, which will be used as a point of comparison throughout this guide.

Physical and Chemical Properties

Quantitative data for this compound is summarized below. For comparative purposes, data for the related compound 2',3',5'-tri-O-acetylguanosine is also included where available, as it is more extensively characterized.

| Property | This compound | 2',3',5'-tri-O-acetylguanosine |

| Molecular Formula | C₁₄H₁₇N₅O₇[1] | C₁₆H₁₉N₅O₈ |

| Molecular Weight | 367.31 g/mol [1] | 409.35 g/mol |

| Appearance | Solid (predicted) | White to off-white crystalline powder |

| Melting Point | No data available | 226-231 °C |

| Solubility | DMSO: 17.86 mg/mL (48.62 mM)[2] | Slightly soluble in DMSO |

| Purity | ≥98.0% (determined by LC-MS)[2] | ≥98% |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the specific synthesis and purification of this compound are not extensively described in the available literature. However, general methods for the acylation and purification of nucleosides can be adapted.

Synthesis

A plausible synthetic route for this compound would involve the selective protection of the 5'-hydroxyl group of guanosine, followed by acetylation of the 2' and 3'-hydroxyl groups, and subsequent deprotection of the 5'-hydroxyl group. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of acetylated nucleosides like this compound typically involves standard chromatographic techniques. Given its predicted polarity, a combination of normal and/or reversed-phase chromatography would likely be effective.

Caption: Generalized workflow for the purification of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. As a modified nucleoside, it could potentially act as a prodrug, being metabolized intracellularly to an active form that might interfere with nucleic acid synthesis or other cellular processes. Further research is required to elucidate its biological function.

The diagram below illustrates a hypothetical mechanism of action for a generic acetylated guanosine analog, which could be applicable to this compound pending experimental validation.

Caption: Hypothetical mechanism of action for an acetylated guanosine analog.

Conclusion

This compound is a modified nucleoside with potential applications in biomedical research and drug discovery. However, a comprehensive understanding of its physical, chemical, and biological properties is currently hampered by a lack of specific experimental data. This guide summarizes the available information and provides a framework for future research into this compound. Further investigation is warranted to fully characterize this compound and to explore its potential as a therapeutic agent.

References

- 1. The mid-IR spectra of 9-ethyl guanine, guanosine, and 2-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 1 H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2'),O(3'),O(5')-tetra-acetylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

2',3'-di-O-acetylguanosine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-di-O-acetylguanosine, a modified nucleoside of significant interest in biochemical and medicinal chemistry research. The document details its chemical properties, including molecular weight and formula, and outlines a potential synthesis and purification protocol based on established chemical principles. Furthermore, it explores the compound's likely role as a prodrug and its putative involvement in cellular signaling, particularly within the context of purinergic pathways. This guide is intended to serve as a foundational resource for professionals engaged in nucleoside analogue research and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a derivative of the purine nucleoside guanosine, characterized by the presence of two acetyl groups attached to the 2' and 3' positions of the ribose sugar moiety. These modifications alter its chemical and physical properties, influencing its stability, solubility, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₅O₇ | [1][2] |

| Molecular Weight | 367.31 g/mol | [1][2] |

| CAS Number | 42167-65-7 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98.0% (as determined by LC-MS) | [1] |

| Solubility | DMSO: 17.86 mg/mL (48.62 mM) | [1] |

| Storage Temperature | -20°C |

Synthesis and Purification

Proposed Experimental Protocol: Regioselective Acetylation

The synthesis of this compound can be approached through the regioselective deacetylation of a peracetylated guanosine precursor.

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Peracetylation of Guanosine: Guanosine is treated with an excess of an acetylating agent, such as acetic anhydride, in a suitable solvent like pyridine. This reaction typically leads to the formation of 2',3',5'-tri-O-acetyl-N2-acetylguanosine.

-

Selective Deacetylation: The peracetylated guanosine is then subjected to regioselective deacetylation. This can be achieved using enzymatic methods, which offer high specificity for particular positions, or through carefully controlled chemical hydrolysis. The goal is to selectively remove the acetyl groups from the 5'-hydroxyl and the N2-amino positions while retaining them at the 2' and 3' positions of the ribose.

-

Purification: The resulting crude product, containing this compound, is purified using standard chromatographic techniques. Column chromatography on silica gel is a common method for separating nucleoside derivatives with different degrees of acetylation.

Biological Activity and Potential Signaling Pathways

Prodrug Concept and Intracellular Activation

Acetylated nucleoside analogues like this compound are often investigated as prodrugs. The acetyl groups can enhance the lipophilicity of the parent nucleoside, potentially improving its membrane permeability and oral bioavailability. Once inside the cell, these acetyl groups are expected to be cleaved by intracellular esterases, releasing the active guanosine analogue. This active form can then be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms, which are the ultimate effectors that can interfere with cellular processes.

Logical Relationship: Prodrug Activation Pathway

Caption: Intracellular activation pathway of this compound as a prodrug.

Potential Involvement in Purinergic Signaling

As a guanosine analogue, this compound, upon intracellular conversion, could potentially interact with components of the purinergic signaling pathway. Purinergic signaling involves the release of purines like ATP and adenosine, which then act on specific P1 (adenosine) and P2 (ATP/ADP) receptors to modulate a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.

The intracellular metabolites of this compound, particularly the triphosphate form, could act as analogues of GTP. GTP is a crucial molecule in many signaling cascades, most notably as an activator of G-proteins, which are coupled to many purinergic receptors. By mimicking or competing with GTP, the activated form of this compound could potentially modulate G-protein-coupled receptor (GPCR) signaling pathways.

Signaling Pathway: Potential Interaction with G-Protein Signaling

Caption: Potential modulation of G-protein signaling by activated this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several areas:

-

Synthesis of Nucleoside Analogues: It can be used as a starting material or an intermediate in the synthesis of more complex nucleoside analogues with potential therapeutic properties.[1]

-

Study of Biological Activity: By comparing the effects of this compound with its parent compound, guanosine, researchers can investigate the structure-activity relationships and the impact of ribose modifications on biological function.[1]

-

Prodrug Design: The compound is a model for exploring the utility of acetyl groups as prodrug moieties to enhance the delivery and efficacy of guanosine-based drugs.

Conclusion

This compound is a chemically modified nucleoside with established physical properties and significant potential in the field of drug discovery and development. While detailed experimental protocols for its specific synthesis and direct evidence of its involvement in signaling pathways require further investigation, this guide provides a solid theoretical framework for its synthesis, mechanism of action as a prodrug, and potential interactions with cellular signaling cascades. Continued research into this and similar nucleoside analogues is crucial for the development of novel therapeutic agents targeting a range of diseases.

References

In-Depth Technical Guide to the Spectroscopic Data of 2',3'-di-O-acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-di-O-acetylguanosine, a significant nucleoside analog. Due to the limited availability of directly published experimental spectra, this document synthesizes information from analogous compounds and plausible synthetic routes to offer a predictive and practical resource for researchers in the field.

Introduction

This compound is a derivative of guanosine, a fundamental component of nucleic acids. The selective acetylation at the 2' and 3' positions of the ribose sugar moiety modifies its chemical properties, making it a valuable intermediate in the synthesis of various therapeutic nucleoside analogs and oligonucleotides. Understanding its spectroscopic characteristics is crucial for its identification, purification, and characterization in a research and development setting.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₅O₇ |

| Molecular Weight | 367.31 g/mol [1] |

| CAS Number | 42167-65-7[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.8 | s | N1-H |

| ~7.9 | s | H-8 |

| ~6.5 | br s | NH₂ |

| ~5.9 | d | H-1' |

| ~5.5 | t | H-2' or H-3' |

| ~5.3 | t | H-3' or H-2' |

| ~4.3 | m | H-4' |

| ~3.6 | m | H-5', H-5'' |

| ~2.1 | s | 2'-OAc or 3'-OAc |

| ~2.0 | s | 3'-OAc or 2'-OAc |

Note: The chemical shifts are estimations and may vary based on experimental conditions. The assignments for H-2' and H-3' and their corresponding acetyl groups are interchangeable without further 2D NMR analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Acetyl) |

| ~157 | C-6 |

| ~154 | C-2 |

| ~151 | C-4 |

| ~137 | C-8 |

| ~116 | C-5 |

| ~86 | C-1' |

| ~80 | C-4' |

| ~73 | C-2' or C-3' |

| ~70 | C-3' or C-2' |

| ~62 | C-5' |

| ~21 | CH₃ (Acetyl) |

Note: These are predicted chemical shifts based on known values for guanosine and the effects of acetylation.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H and O-H stretching |

| ~1740 | C=O stretching (ester) |

| ~1690 | C=O stretching (guanine C6) |

| 1640-1600 | N-H bending and C=N stretching |

| 1240-1160 | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 368.1201 |

| [M+Na]⁺ | 390.1020 |

| [M-H]⁻ | 366.1052 |

Note: These values represent the expected exact masses for the primary molecular ions.

Experimental Protocols

As a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and efficient method would involve the selective enzymatic deacetylation of the more readily available 2',3',5'-tri-O-acetylguanosine.

Synthesis of this compound via Enzymatic Deacetylation

Materials:

-

2',3',5'-tri-O-acetylguanosine

-

Protease Subtilisin

-

Phosphate buffer (pH 7)

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2',3',5'-tri-O-acetylguanosine in a minimal amount of N,N-dimethylformamide.

-

Dilute the solution with phosphate buffer (pH 7).

-

Add Protease Subtilisin to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 32 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Note: This protocol is based on a reported method for selective enzymatic deacetylation and may require optimization for specific laboratory conditions.[2]

Spectroscopic Characterization Protocol

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in both positive and negative ion modes.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for this compound. Researchers are encouraged to use this information as a starting point and to perform their own analytical characterization for definitive identification.

References

A Technical Guide to 2',3'-di-O-acetylguanosine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2',3'-di-O-acetylguanosine, a key intermediate in nucleoside chemistry. Due to its role as a synthetic precursor, this document focuses on its preparation, and physico-chemical characterization, providing detailed experimental protocols and data interpretation for laboratory applications.

Core Compound Properties

This compound is a derivative of the purine nucleoside guanosine, with acetyl groups protecting the 2' and 3' hydroxyls of the ribose sugar. This selective protection makes it a valuable building block in the synthesis of more complex nucleoside analogs for therapeutic and research purposes.

| Property | Value | Source |

| Molecular Formula | C14H17N5O7 | PubChem[1] |

| Molecular Weight | 367.31 g/mol | PubChem[1] |

| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | PubChem[1] |

| CAS Number | 42167-65-7 | PubChem[1] |

| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C)N2C=NC3=C2N=C(NC3=O)N">C@HCO | PubChem[1] |

| Purity | ≥98.0% (Commercially available) | CD BioGlyco[2] |

| Solubility | DMSO: 17.86 mg/mL (48.62 mM) | CD BioGlyco[2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective deacetylation of the more readily available 2',3',5'-tri-O-acetylguanosine. This can be achieved enzymatically or through carefully controlled chemical methods.

Experimental Protocol: Enzymatic Deacetylation of 2',3',5'-tri-O-acetylguanosine

This protocol is adapted from a reported method for the selective deacetylation of acetylated nucleosides.[3]

Materials:

-

2',3',5'-tri-O-acetylguanosine

-

Protease (e.g., Subtilisin)

-

Phosphate buffer (pH 7)

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2',3',5'-tri-O-acetylguanosine in a minimal amount of DMF.

-

Add the dissolved substrate to a phosphate buffer (pH 7) containing the protease subtilisin.

-

Incubate the reaction mixture at 32°C for approximately 26 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Expected Yield: ~40%[3]

Caption: Synthetic workflow for this compound.

Characterization

The initial characterization of newly synthesized this compound involves a combination of spectroscopic techniques to confirm its structure and purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Shift (ppm) | Multiplicity |

|---|---|---|

| H-8 | ~8.0 | s |

| NH₂ | ~6.5 | br s |

| H-1' | ~5.9 | d |

| H-2' | ~5.5 | t |

| H-3' | ~5.2 | t |

| H-4' | ~4.3 | m |

| H-5', 5'' | ~3.6 | m |

| CH₃ (acetyl) | ~2.1 | s |

| CH₃ (acetyl) | ~2.0 | s |

| NH | ~10.7 | br s |

3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 368.1201 |

| [M+Na]⁺ | 390.1020 |

Experimental Protocol: Characterization Workflow

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., DMSO-d₆) for NMR

-

Solvent for MS (e.g., Methanol/Water with 0.1% formic acid)

-

NMR spectrometer

-

High-resolution mass spectrometer

Procedure:

-

NMR Sample Preparation: Dissolve a small amount of the purified product in the appropriate deuterated solvent.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

MS Sample Preparation: Prepare a dilute solution of the sample in the MS solvent system.

-

MS Acquisition: Infuse the sample into the mass spectrometer and acquire high-resolution mass spectra in positive ion mode.

-

Data Analysis: Process and analyze the NMR and MS data to confirm the structure and purity of the compound.

Caption: Workflow for the characterization of this compound.

Biological Activity and Applications

Currently, there is limited information on the specific biological activity of this compound itself. Its primary significance lies in its utility as a synthetic intermediate for the production of various guanosine analogs with potential therapeutic applications. For instance, it can be a precursor in the synthesis of antiviral or anticancer nucleoside derivatives.[5][6] The selective protection of the 2' and 3' positions allows for modifications at the 5' position or the guanine base.

Conclusion

This compound is a crucial, though often overlooked, molecule in the field of medicinal chemistry and drug development. While not a therapeutic agent itself, its role as a versatile synthetic intermediate enables the exploration of a wide range of modified guanosine nucleosides. The protocols and data presented in this whitepaper provide a foundational guide for researchers utilizing this compound in their synthetic endeavors. Further investigation into its potential intrinsic biological activities could also be a subject for future research.

References

- 1. This compound | C14H17N5O7 | CID 135960421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,3′-Di-O-acetylguanosine - CD BioGlyco [bioglyco.com]

- 3. lookchem.com [lookchem.com]

- 4. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3'-dideoxy-9-deazaguanosine and 2',3'-didehydro-2',3'-dideoxy-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Profile of 2',3'-di-O-acetylguanosine: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – November 18, 2025 – While the quest for novel therapeutic agents continues to drive extensive research in nucleoside chemistry, a comprehensive review of available scientific literature reveals a significant information gap concerning the specific biological activity of 2',3'-di-O-acetylguanosine. This technical guide, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this molecule, focusing on its primary role as a synthetic intermediate and exploring the biological activities of structurally related acetylated nucleosides.

Executive Summary

This compound is a chemically modified form of guanosine, a fundamental building block of RNA. The addition of two acetyl groups to the 2' and 3' positions of the ribose sugar moiety primarily serves to protect these hydroxyl groups during chemical synthesis. Consequently, its predominant application lies in the laboratory as a precursor for the synthesis of more complex nucleoside analogs, including those with potential therapeutic properties. Direct evidence of its intrinsic antiviral, anticancer, or other specific biological activities is not substantially documented in peer-reviewed literature. This guide, therefore, aims to provide a broader context by examining the role of acetylation in nucleoside chemistry and the known biological effects of related compounds.

The Role of Acetylation in Nucleoside Analogs

The acetylation of nucleosides is a common strategy in medicinal chemistry to enhance the parent molecule's drug-like properties. The acetyl groups are lipophilic, which can facilitate the transport of the nucleoside analog across cellular membranes. Once inside the cell, endogenous esterase enzymes can cleave the acetyl groups, releasing the active, deacetylated form of the nucleoside. This "prodrug" approach can significantly improve the bioavailability and therapeutic efficacy of a compound that might otherwise have poor cellular uptake.

Biological Activity of Related Acetylated Nucleosides

While specific data for this compound is scarce, studies on other acetylated nucleosides provide insights into their potential biological roles. For instance, acetylated derivatives of other nucleosides have been investigated for their antiviral and anticancer activities. The general mechanism of action for many antiviral nucleoside analogs involves their conversion into the corresponding triphosphate form within the cell. This triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. Similarly, in cancer therapy, nucleoside analogs can interfere with DNA and RNA synthesis in rapidly dividing cancer cells, inducing apoptosis.

It is important to note that the biological activity of a nucleoside analog is highly dependent on its specific structure. The presence, absence, and position of modifications like acetyl groups can dramatically influence its recognition by cellular enzymes and its ultimate therapeutic effect.

Quantitative Data on Related Guanosine Derivatives

| Compound | Target | Activity Metric | Value | Reference Context |

| Acyclovir | Herpes Simplex Virus (HSV) DNA Polymerase | IC₅₀ | 0.1 µM | A well-established antiviral drug. |

| Ganciclovir | Cytomegalovirus (CMV) DNA Polymerase | IC₅₀ | 0.2 - 2.0 µM | Used to treat CMV infections. |

| Ribavirin | Broad-spectrum antiviral | EC₅₀ | 10-100 µM | Active against a range of RNA and DNA viruses. |

This table is for illustrative purposes to show the types of data available for other guanosine analogs. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are common measures of a drug's potency.

Experimental Protocols: A General Framework for Assessing Nucleoside Analog Activity

While a specific protocol for this compound is not available due to the lack of reported activity, a general methodology for evaluating the antiviral or anticancer potential of a novel nucleoside analog is presented below.

General Protocol for In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: Plate susceptible host cells in 6-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known titer of the target virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for viral plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.

Visualizing the Prodrug Strategy

The following diagram illustrates the general concept of how an acetylated nucleoside analog can act as a prodrug to deliver the active compound into a target cell.

Caption: A conceptual workflow of an acetylated nucleoside prodrug.

Conclusion

The Guardian of Guanosine: A Technical Guide to 2',3'-di-O-acetylguanosine in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a fundamental building block of RNA, plays a critical role in numerous biological processes. Its chemical manipulation, however, is often hampered by the reactivity of its ribose hydroxyl groups. To overcome this challenge, protecting group chemistry is employed, and among the various strategies, the use of 2',3'-di-O-acetylguanosine stands out as a reliable and versatile method. This technical guide provides an in-depth exploration of this compound as a protected form of guanosine, covering its synthesis, deprotection, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The introduction of acetyl groups significantly alters the polarity and solubility of the parent guanosine molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₅O₇ | PubChem |

| Molecular Weight | 367.31 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Commercial Suppliers |

| Storage Temperature | -20°C | Commercial Suppliers |

Synthesis of this compound

The selective acetylation of the 2' and 3' hydroxyl groups of guanosine is a key step in its utilization as a protected building block. A common strategy involves the protection of the 5'-hydroxyl group, followed by acetylation of the remaining hydroxyls, and subsequent deprotection of the 5'-hydroxyl.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the selective acylation of nucleosides.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-N²-isobutyrylguanosine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Acetylation:

-

Dissolve 5'-O-(4,4'-dimethoxytrityl)-N²-isobutyrylguanosine (1 equivalent) in anhydrous pyridine.

-

Add acetic anhydride (2.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

-

Detritylation (Deprotection of 5'-OH):

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Add p-toluenesulfonic acid monohydrate (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the DMT group is completely removed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2',3'-di-O-acetyl-N²-isobutyrylguanosine. A similar procedure for a related adenosine analog reported a yield of 79%.[1]

-

-

Deprotection of N²-isobutyryl group (Optional, if unprotected guanosine is the final product):

-

The N²-isobutyryl group can be removed under standard basic conditions, such as treatment with ammonium hydroxide in methanol.

-

Deprotection of this compound

The removal of the acetyl protecting groups is a critical step to regenerate the native guanosine structure at the desired stage of a synthetic pathway. Several methods are available, each with its own advantages in terms of reaction time and conditions.

Comparative Analysis of Deprotection Methods

| Method | Reagents | Typical Conditions | Reported Yield | Notes |

| Zemplén Deacetylation | Catalytic Sodium methoxide in Methanol | 0°C to room temperature | High | A very common and effective method for de-O-acetylation.[2] |

| Ammonia in Methanol | Saturated methanolic ammonia | Room temperature | High | A mild method often used in oligonucleotide synthesis. |

| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in Methanol | Room temperature, 4 hours | High | Used for deprotection of sensitive oligonucleotides.[3][4] |

| Triethylamine-catalyzed Methanolysis | Triethylamine in aqueous methanol | Microwave irradiation for a few minutes or conventional heating | High | A fast and straightforward method.[5] |

Experimental Protocol: Deprotection using Potassium Carbonate in Methanol

This protocol is suitable for the mild deprotection of acetylated nucleosides.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous methanol

-

2M Triethylammonium acetate (TEAA) buffer or dilute acetic acid

Procedure:

-

Deprotection:

-

Suspend this compound in a 0.05 M solution of potassium carbonate in anhydrous methanol.

-

Stir the suspension at room temperature for a minimum of 4 hours.[3]

-

Monitor the reaction by TLC until completion.

-

-

Neutralization and Work-up:

-

Upon completion, carefully neutralize the reaction mixture with 2M TEAA buffer or dilute acetic acid.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude guanosine can be further purified by recrystallization or chromatography if necessary.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of antiviral drug development and therapeutic oligonucleotides.

Role in the Synthesis of Nucleoside Analogs

The selective protection of the 2' and 3' hydroxyls allows for modifications at other positions of the guanosine molecule, such as the 5' position or the guanine base itself. This strategy is instrumental in the synthesis of novel nucleoside analogs with potential antiviral or anticancer properties.[6][7][8]

Application in Solid-Phase Oligonucleotide Synthesis

In the synthesis of RNA oligonucleotides, the 2'-hydroxyl group must be protected to prevent unwanted side reactions. While other protecting groups are more commonly used for the 2'-OH in commercial RNA synthesis, the di-acetylated guanosine can be used in the synthesis of modified oligonucleotides where selective protection of the 2' and 3' positions is required. The protected nucleoside is converted into a phosphoramidite building block for incorporation into the growing oligonucleotide chain.

Visualizing the Workflows

To better illustrate the logical flow of the synthesis and application of this compound, the following diagrams have been generated using the DOT language.

References

- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2',3'-di-O-acetylguanosine in Nucleic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-di-O-acetylguanosine is a partially protected ribonucleoside that serves as a versatile intermediate in the chemical and enzymatic synthesis of nucleic acids and their analogues. The strategic placement of acetyl groups on the 2' and 3' hydroxyls of the ribose sugar renders the 5'-hydroxyl group available for further chemical modification, most notably for the introduction of a dimethoxytrityl (DMT) group, a cornerstone of solid-phase oligonucleotide synthesis. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its critical function in the construction of RNA and modified oligonucleotides.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C14H17N5O7 and a molecular weight of 367.31 g/mol . Its solubility in dimethyl sulfoxide (DMSO) is approximately 17.86 mg/mL (48.62 mM).

| Property | Value | Source |

| Molecular Formula | C14H17N5O7 | --INVALID-LINK-- |

| Molecular Weight | 367.31 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility in DMSO | 17.86 mg/mL (48.62 mM) | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired regioselectivity, yield, and environmental impact.

Enzymatic Synthesis: Lipase-Catalyzed Regioselective Deacetylation

A highly efficient and regioselective method for the preparation of this compound involves the enzymatic deacetylation of the readily available 2',3',5'-tri-O-acetylguanosine. Lipases, such as those from Candida antarctica, are particularly effective in catalyzing the selective removal of the acetyl group from the 5'-position.

Experimental Protocol:

-

Reaction Setup: Dissolve 2',3',5'-tri-O-acetylguanosine in a suitable organic solvent (e.g., a mixture of N,N-dimethylformamide and water).

-

Enzyme Addition: Add protease subtilisin to the solution.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 32°C) and pH (e.g., pH 7 phosphate buffer) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, inactivate the enzyme, remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography.

A reported yield for a similar enzymatic deacetylation process is approximately 40.0%.

Chemical Synthesis: Selective Acylation of Guanosine

Direct chemical synthesis of this compound requires the selective acylation of the 2' and 3' hydroxyl groups of guanosine while leaving the 5'-hydroxyl and the exocyclic amino group of the guanine base unprotected or temporarily protected. This can be challenging due to the similar reactivity of the hydroxyl groups.

Experimental Protocol (Generalized):

-

Transient Protection: Temporarily protect the 5'-hydroxyl group of guanosine with a bulky protecting group, such as a trityl or silyl ether.

-

Acetylation: Acetylate the 2' and 3' hydroxyl groups using an acetylating agent like acetic anhydride in the presence of a base (e.g., pyridine).

-

Deprotection: Selectively remove the 5'-protecting group under mild acidic conditions to yield this compound.

-

Purification: Purify the product using column chromatography.

Role in Nucleic Acid Chemistry

The primary role of this compound in nucleic acid chemistry is as a key intermediate in the synthesis of guanosine phosphoramidites, the building blocks for automated solid-phase RNA synthesis. The acetyl groups at the 2' and 3' positions serve as protecting groups, preventing unwanted side reactions during the phosphitylation of the 5'-hydroxyl group.

Experimental Protocol: Synthesis of 5'-O-DMT-2',3'-di-O-acetylguanosine and its Phosphoramidite

-

5'-O-DMT Protection: React this compound with dimethoxytrityl chloride (DMT-Cl) in pyridine. The reaction is typically carried out at room temperature and monitored by TLC. After completion, the reaction is quenched, and the product is purified by column chromatography.

-

Phosphitylation: The resulting 5'-O-DMT-2',3'-di-O-acetylguanosine is then phosphitylated at the free 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). This yields the desired phosphoramidite building block.

The acetyl protecting groups are advantageous because they are stable during the coupling cycles of solid-phase synthesis but can be readily removed during the final deprotection step, typically using aqueous ammonia or a mixture of ammonia and methylamine.

Role in Cellular Signaling

While guanosine and its phosphorylated derivatives (GMP, GDP, GTP) are well-established players in intracellular signaling, acting as second messengers and energy carriers, a direct signaling role for this compound has not been extensively documented in the scientific literature.

Guanosine itself is recognized as a neuromodulator in the central nervous system, participating in what is known as the "guanine-based purinergic system". Extracellular guanosine can interact with adenosine receptors and has been shown to have neuroprotective effects.

The metabolism of guanosine involves its conversion to guanine and subsequently to xanthine and uric acid. It is plausible that exogenously supplied this compound could be deacetylated by cellular esterases to release guanosine, which could then participate in these signaling pathways. However, this remains a subject for further investigation.

Applications in Drug Development

The use of this compound as a precursor for modified nucleosides is of significant interest in drug development, particularly in the field of antiviral and anticancer therapies. The ability to selectively modify the 5'-position allows for the synthesis of a wide range of nucleoside analogues with potential therapeutic activity. For example, the synthesis of 2',3'-dideoxyisoguanosine, an antiviral agent, utilizes a tri-acetylated guanosine intermediate, highlighting the importance of acetyl protection in the synthesis of such compounds.

Conclusion

This compound is a valuable and versatile molecule in the field of nucleic acid chemistry. Its strategic use as a protected intermediate facilitates the efficient synthesis of guanosine-containing RNA oligonucleotides and a variety of modified nucleosides with potential therapeutic applications. While its direct role in cellular signaling is not yet established, its metabolic conversion to guanosine suggests a potential indirect involvement in purinergic signaling pathways. Further research into the synthesis and applications of this compound is likely to continue to drive innovation in the development of nucleic acid-based therapeutics and diagnostics.

Methodological & Application

Application Notes & Protocols: Use of 2',3'-di-O-acetylguanosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2',3'-di-O-acetylguanosine into synthetic oligonucleotides. This modified nucleoside offers unique possibilities for the synthesis of RNA molecules with site-specific acetyl modifications, which can be valuable for various research and therapeutic applications, including the study of RNA structure and function, and the development of novel RNA-based drugs.

The inherent base-lability of the 2'- and 3'-O-acetyl groups necessitates a specialized approach to oligonucleotide synthesis, employing an orthogonal protecting group strategy to ensure the integrity of the final product. This document outlines the necessary chemical strategies, experimental procedures, and expected outcomes.

Introduction

Standard phosphoramidite chemistry for oligonucleotide synthesis relies on base-labile protecting groups for the nucleobases and the phosphate backbone, which are typically removed using a strong base such as ammonium hydroxide. However, these conditions would lead to the premature cleavage of the 2',3'-O-acetyl groups from the guanosine residue. Therefore, the successful incorporation of this compound requires a carefully designed orthogonal synthesis strategy.

This strategy involves the use of:

-

Non-nucleophilic strong base-labile protecting groups for the exocyclic amines of the standard nucleobases (A, C, and G).

-

A photocleavable or other non-base-labile linker to attach the growing oligonucleotide chain to the solid support.

-

A final, mild deprotection step to remove the 2',3'-O-acetyl groups, if required, after the oligonucleotide has been cleaved from the support and other protecting groups have been removed.

Key Applications

The site-specific incorporation of this compound can be instrumental in:

-

Probing RNA structure and function: Acetyl groups can alter the local conformation and hydrogen bonding capabilities of the ribose sugar, providing insights into the role of the 2'-hydroxyl group in RNA folding and catalysis.

-

Development of RNA therapeutics: Modified oligonucleotides can exhibit enhanced stability against nucleases and improved pharmacokinetic properties.

-

Studying RNA-protein interactions: The presence of acetyl groups can influence the binding of proteins to RNA, helping to elucidate the molecular basis of these interactions.

Data Presentation

The successful synthesis of oligonucleotides containing this compound is dependent on the efficiency of each step in the synthesis cycle. While specific quantitative data for the coupling of this compound phosphoramidite is not widely published, the following table provides representative data for the synthesis of partially 2'/3'-O-acetylated RNA oligonucleotides, which can be used as a benchmark.

Table 1: Representative Synthesis Yields for Partially 2'/3'-O-Acetylated RNA Oligonucleotides

| Parameter | Value | Notes |

| Overall Synthesis Yield | 15-30% | Based on a 1 µmol synthesis scale for a 13-mer RNA. The yield is sequence-dependent and can be optimized. |

| Photocleavage Yield | > 95% | Cleavage from a photocleavable solid support upon UV irradiation. |

| Purity (HPLC) | > 90% | After purification by reverse-phase high-performance liquid chromatography. |

Data adapted from studies on partially 2'/3'-O-acetylated RNA oligonucleotides and may vary for sequences containing this compound.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine

This protocol describes the preparation of the protected guanosine monomer required for phosphoramidite synthesis.

Materials:

-

N²-isobutyrylguanosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve N²-isobutyrylguanosine in anhydrous pyridine.

-

Add DMT-Cl (1.1 equivalents) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N²-isobutyrylguanosine.

-

-

2',3'-O-Acetylation:

-

Dissolve the 5'-O-DMT-N²-isobutyrylguanosine in anhydrous pyridine.

-

Add acetic anhydride (2.5 equivalents) dropwise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with cold water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine.

-

Protocol 2: Synthesis of 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine-3'-phosphoramidite

This protocol details the conversion of the protected nucleoside into its phosphoramidite derivative.

Materials:

-

5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5'-O-DMT-N²-isobutyryl-2',3'-di-O-acetylguanosine in anhydrous DCM.

-

Add DIPEA (3.0 equivalents).

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature under an argon atmosphere.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by precipitation from a DCM solution into cold hexane to obtain the desired phosphoramidite.

Protocol 3: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated synthesis of an oligonucleotide containing a this compound residue using an orthogonal protecting group strategy.

Key Requirements for Orthogonal Synthesis:

-

Nucleobase Protection: Use of non-nucleophilic strong base-labile protecting groups such as 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) or phenoxyacetyl (Pac) for A, C, and G.[1]

-

Solid Support: A photocleavable linker on a controlled pore glass (CPG) support is recommended to allow for non-basic cleavage of the oligonucleotide.[2][3]

-

Phosphoramidites: Standard phosphoramidites with the appropriate Dmoc or Pac protecting groups for A, C, T/U, and the custom-synthesized this compound phosphoramidite.

Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer using a modified protocol with extended coupling times for the modified phosphoramidite.

-

Detritylation: Removal of the 5'-DMT group with trichloroacetic acid in DCM.

-

Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be required for the sterically hindered this compound phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole.

-

Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.

Protocol 4: Deprotection and Cleavage

This protocol describes the final steps to release and deprotect the synthesized oligonucleotide.

Materials:

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution in anhydrous acetonitrile

-

UV light source (365 nm) for photocleavage

-

Ammonium hydroxide or other suitable base for final deacetylation (optional)

Procedure:

-

On-Column Nucleobase and Phosphate Deprotection:

-

Wash the solid support with anhydrous acetonitrile.

-

Treat the support with a solution of 0.5 M DBU in anhydrous acetonitrile at 40°C for 4 hours.[4] This will remove the Dmoc/Pac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Wash the support thoroughly with acetonitrile.

-

-

Photocleavage from Solid Support:

-

Final 2',3'-O-deacetylation (Optional):

-

If the final product requires free 2' and 3' hydroxyls, the acetyl groups can be removed by treatment with a mild base.

-

Adjust the pH of the oligonucleotide solution to ~9 with dilute ammonium hydroxide.

-

Incubate at room temperature for 1-2 hours.

-

Neutralize the solution.

-

-

Purification:

-

Purify the final oligonucleotide by HPLC.

-

Mandatory Visualizations

References

- 1. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel photocleavable universal support for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2007082713A1 - Oligonucleotide synthesis using photocleavable linkers - Google Patents [patents.google.com]

Application Notes and Protocols: 2',3'-di-O-acetylguanosine as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-di-O-acetylguanosine is a chemically modified form of the nucleoside guanosine, featuring acetyl groups attached at the 2' and 3' positions of the ribose sugar.[1][2] These acetyl modifications alter the molecule's chemical properties, such as its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex nucleoside analogues and probes.[2] While not a direct and potent agonist of innate immune pathways like its well-studied relative 2'3'-cGAMP, its structural similarity to key biological molecules makes it a useful tool for studying nucleoside metabolism, developing novel therapeutics, and as a control compound in immunological assays.

The primary application of acetylated nucleosides lies in their use as protected building blocks in oligonucleotide synthesis.[3][4] The acetyl groups can enhance lipophilicity, which may facilitate cellular uptake in certain experimental contexts, and serve as protecting groups that can be removed under specific chemical conditions.[4][5] This document provides an overview of its potential applications, relevant signaling pathways, and detailed protocols for its use in a research setting.

Physicochemical Properties

Proper handling and preparation of this compound are critical for reproducible experimental results. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₅O₇ | [1][2] |

| Molecular Weight | 367.31 g/mol | [1][2] |

| CAS Number | 42167-65-7 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98.0% (typically confirmed by LC-MS) | [2] |

| Solubility | Soluble in DMSO (e.g., 17.86 mg/mL or 48.62 mM) | [2] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [6] |

Mechanism of Action and Relevant Signaling Pathways

While this compound is not a primary signaling molecule, it is relevant to pathways involving guanosine-based messengers. The most prominent of these is the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates an antiviral response.

The cGAS-STING Pathway

The enzyme cyclic GMP-AMP synthase (cGAS) acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm.[7][8] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[8][9] 2'3'-cGAMP is a noncanonical cyclic dinucleotide that serves as a high-affinity ligand for the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum.[10][11][12]

The binding of 2'3'-cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[8] Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[7][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines, establishing an antimicrobial state.[7][13]

References

- 1. This compound | C14H17N5O7 | CID 135960421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,3′-Di-O-acetylguanosine - CD BioGlyco [bioglyco.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2',3',5'-Tri-O-acetylguanosine | 6979-94-8 | NT06136 [biosynth.com]

- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]

- 10. - Ask this paper | Bohrium [bohrium.com]

- 11. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. mdpi.com [mdpi.com]

Application Notes & Protocols: Probing RNA Structure with Acetylating Agents and Modified Guanosine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for studying RNA structure using chemical probing techniques, with a focus on 2'-hydroxyl acylation, and the broader applications of modified guanosine analogs in RNA structural biology.

I. Application of 2'-Hydroxyl Acylation in RNA Structure Studies (SHAPE-MaP)

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful, high-throughput method for analyzing RNA secondary structure at single-nucleotide resolution. The technique utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible or single-stranded ribonucleotides. This modification is then detected by reverse transcription, where the enzyme either terminates or introduces a mutation at the site of the adduct.

While 2',3'-di-O-acetylguanosine is not a standard reagent for SHAPE-MaP, the underlying principle involves the use of acetylating and other acylating agents to probe RNA structure. Common SHAPE reagents include 1M7 (1-methyl-7-nitroisatoic anhydride), NMIA (N-methylisatoic anhydride), and NAI (2-methylnicotinic acid imidazolide).[1][2] These reagents are effective because their reactivity is sensitive to the local nucleotide conformation, with flexible nucleotides being more susceptible to acylation.[3]

The general workflow for a SHAPE-MaP experiment is as follows:

-

RNA Folding: The RNA of interest is folded in a buffer that promotes its native conformation.

-

Chemical Probing: The folded RNA is treated with a SHAPE reagent. A negative control (e.g., DMSO) and a denatured control are also prepared.

-

RNA Cleanup: The modified RNA is purified to remove the SHAPE reagent and other reaction components.

-

Reverse Transcription (RT): The modified RNA is reverse transcribed into cDNA. During this step, the reverse transcriptase introduces mutations at the sites of 2'-O-adducts.

-

Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library, which is then analyzed by next-generation sequencing (NGS).

-

Data Analysis: The sequencing data is processed to calculate SHAPE reactivities for each nucleotide, which reflect the flexibility of the RNA backbone at that position.

Experimental Workflow for SHAPE-MaP

Caption: Workflow of a SHAPE-MaP experiment.

II. Detailed Experimental Protocol: In Vitro SHAPE-MaP

This protocol is adapted from standard SHAPE-MaP procedures and can be used for in vitro transcribed RNA.

Materials:

-

In vitro transcribed and purified RNA

-

Folding Buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

-

SHAPE Reagent (e.g., 1M7 in anhydrous DMSO)

-

Quenching Buffer (e.g., containing a reducing agent like DTT)

-

RNA purification kit (e.g., spin columns)

-

Reverse transcriptase (e.g., SuperScript IV)

-

Random primers or gene-specific primers

-

dNTPs

-

Library preparation kit for NGS

-

Next-generation sequencer

Procedure:

-

RNA Folding:

-

Resuspend 5-10 pmol of RNA in 10 µL of RNase-free water.

-

Heat at 95°C for 2 minutes, then snap-cool on ice for 2 minutes.

-

Add 5 µL of 3x Folding Buffer and incubate at 37°C for 30 minutes.

-

-

SHAPE Modification:

-

Prepare three reactions: (+) reagent, (-) reagent (DMSO), and denatured control.

-

For the (+) reaction, add 1 µL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO) to the folded RNA.

-

For the (-) reaction, add 1 µL of anhydrous DMSO.

-

For the denatured control, unfold the RNA in a denaturing buffer before adding the SHAPE reagent.

-

Incubate all reactions at 37°C for 5 minutes.

-

-

RNA Purification:

-

Quench the reaction by adding a quenching buffer if necessary (1M7 is self-quenching).

-

Purify the RNA using an RNA purification kit according to the manufacturer's instructions. Elute in RNase-free water.

-

-

Reverse Transcription:

-

Set up the reverse transcription reaction according to the manufacturer's protocol for the chosen reverse transcriptase. Use primers that are appropriate for your RNA of interest.

-

Incubate as recommended (e.g., 55°C for 10 minutes for SuperScript IV).

-

-

Library Preparation and Sequencing:

-

Use the resulting cDNA to prepare a sequencing library using a commercial kit.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Use software such as ShapeMapper to analyze the sequencing data and calculate SHAPE reactivities.

-

III. Quantitative Data Presentation

The intrinsic reactivity of the 2'-hydroxyl group can vary slightly between different nucleotides. The following table summarizes the relative reactivities of the four canonical nucleotides with common SHAPE reagents under denaturing conditions.

| Nucleotide | Relative Reactivity (vs. Uridine) with NMIA | Relative Reactivity (vs. Uridine) with 1M7 |

| Adenosine (A) | 1.4 | 1.4 |

| Guanosine (G) | 1.4 | 1.4 |

| Uridine (U) | 1.0 | 1.0 |

| Cytidine (C) | 0.8 | 0.8 |

Data adapted from studies on intrinsic nucleotide reactivity.[4]

IV. Application of Modified Guanosine Analogs in RNA Structure Studies

While not used as direct probing agents for 2'-hydroxyl acylation, modified guanosine analogs are invaluable tools in RNA structural biology for various other applications.

Crystallography and NMR Spectroscopy

-

8-bromoguanosine: This analog enforces a syn conformation of the guanosine base, which can be used to probe the functional relevance of specific base conformations in ribozymes and other structured RNAs.[5]

-

6-Se-guanosine: The selenium atom in this analog can be used as a heavy atom for phasing in X-ray crystallography, aiding in the determination of RNA crystal structures.[6]

Probing RNA-Protein Interactions

-

Modified Cap Analogs: Synthetic analogs of the 5' cap (m7GpppN) are used to study the binding of translation initiation factors (like eIF4E) to mRNA and to investigate the role of the cap in translation efficiency.[7]

Stabilizing RNA Structures

-

2'-O-methylguanosine: This modification stabilizes the C3'-endo sugar pucker, which is characteristic of A-form RNA helices. It can be incorporated into synthetic RNAs to enhance their stability against nucleases and to study the effects of methylation on RNA structure and function.[8]

Logical Relationship of Modified Guanosine Applications

Caption: Applications of modified guanosine analogs.

V. Protocol for Incorporating Modified Guanosine Analogs into RNA

Modified guanosine analogs are typically incorporated into RNA oligonucleotides during solid-phase synthesis using phosphoramidite chemistry.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard A, C, U, and G phosphoramidites

-

Modified guanosine phosphoramidite (e.g., 8-bromo-G, 2'-O-methyl-G)

-

Activator (e.g., ethylthiotetrazole)

-

Capping reagents (e.g., acetic anhydride)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., AMA - ammonium hydroxide/methylamine)

-

Desalting columns

-

HPLC for purification

Procedure:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the modified guanosine.

-

Solid-Phase Synthesis Cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: The modified guanosine phosphoramidite is activated and coupled to the growing RNA chain.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support and all protecting groups are removed by incubation in AMA.

-

Purification: The full-length RNA product is purified from shorter sequences and other impurities using HPLC.

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry.

This generalized protocol can be adapted for the specific requirements of the modified guanosine analog being used.

This document provides a foundational understanding and practical protocols for researchers interested in leveraging chemical probing and modified nucleosides to explore the complex world of RNA structure and function.

References

- 1. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective 2′-Hydroxyl Acylation analyzed by Protection from Exoribonuclease (RNase-detected SHAPE): direct analysis of covalent adducts and of nucleotide flexibility in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of nucleotide identity on ribose 2'-hydroxyl reactivity in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-Se-Guanosine RNAs for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

Application Notes and Protocols: Experimental Setup for 2',3'-di-O-acetylguanosine Reactions

Audience: Researchers, scientists, and drug development professionals.